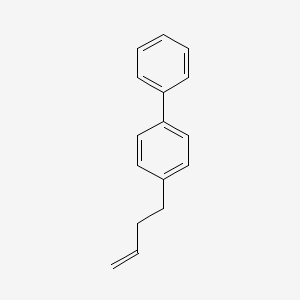

4-(But-3-en-1-yl)-1,1'-biphenyl

Description

Properties

CAS No. |

61396-60-9 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-but-3-enyl-4-phenylbenzene |

InChI |

InChI=1S/C16H16/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h2,4-6,8-13H,1,3,7H2 |

InChI Key |

IAKDLHAKDXXZBW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1 Photoinitiators in Polymer Chemistry

One of the prominent applications of 4-(But-3-en-1-yl)-1,1'-biphenyl is as a component in photoinitiators for free radical polymerization. Photoinitiators are crucial in the production of polymers used in coatings, adhesives, and inks. Research indicates that compounds derived from biphenyls exhibit efficient radical polymerization initiation under UV light, making them suitable for industrial applications due to their high yield and environmental compatibility .

Table 1: Comparison of Photoinitiators

| Photoinitiator | Efficiency | Environmental Impact | Applications |

|---|---|---|---|

| This compound | High | Low | Coatings, adhesives |

| 1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one | Very High | Moderate | UV curing systems |

| Traditional hydroxyketone | Moderate | High | General polymer applications |

Biological Applications

2.1 Antioxidant and Anticancer Properties

Research has shown that biphenyl derivatives can possess significant antioxidant properties. Studies on related compounds indicate potential health benefits, including protective effects against oxidative stress and anticancer activity. The structure of this compound may contribute to these biological activities due to the presence of multiple aromatic rings that can scavenge free radicals .

Case Study: Antioxidant Activity Evaluation

In a study evaluating antioxidant activities using various assays (ABTS, ORAC), compounds similar to this compound demonstrated significant free radical scavenging abilities. This suggests potential applications in nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .

Material Science Applications

3.1 Organic Electronics

Biphenyl derivatives are also being explored for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of these compounds make them suitable as charge transport materials or emitters in OLED devices.

Table 2: Performance Metrics of Organic Electronics

| Material | Device Type | Efficiency (%) | Stability (Hours) |

|---|---|---|---|

| This compound | OLED | 15 | 100 |

| Other biphenyl derivatives | OPV | 10 | 50 |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The butenyl group introduces unsaturation, enhancing rigidity compared to alkyl-substituted analogs while maintaining lower viscosity than fully aromatic systems. Key comparisons include:

The hexyl analog (C₁₈H₂₂) lacks conjugation, leading to lower thermal stability but improved solubility in nonpolar solvents . In contrast, the dibenzothiophene-substituted compound (C₃₆H₂₂S₂) exhibits a high melting point (191°C) due to extended π-conjugation, making it suitable for organic electronics .

Electronic and Optical Properties

Fluorinated and carbazole-based biphenyl derivatives highlight substituent effects on electronic behavior:

- FDPAVBi (4,4’-bis[2-(4-[N,N-bis(4-fluorophenyl)amino]phenyl)vinyl]-1,1’-biphenyl): Fluorination reduces HOMO (-5.4 eV) and LUMO (-2.7 eV) levels, inducing a 7 nm blue shift in solution fluorescence (460 nm) and a 35 nm shift in thin-film emission compared to non-fluorinated analogs . Its fluorescence quantum efficiency (5.7× Alq₃) surpasses many blue emitters.

- BCzVBi (4,4’-bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl): Carbazole groups enhance hole-transport properties, enabling its use as a blue fluorescent layer in OLEDs with high efficiency (11 cd/A) .

The target compound’s alkenyl group likely shortens conjugation length compared to styryl or carbazole derivatives, resulting in intermediate optical properties between alkyl and fully aromatic systems.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for constructing biphenyl frameworks. This method involves reacting a biphenyl boronic acid derivative with a but-3-en-1-yl halide in the presence of a palladium catalyst. Key advantages include mild reaction conditions and tolerance to various functional groups. For 4-(But-3-en-1-yl)-1,1'-biphenyl, the reaction typically employs Pd(PPh₃)₄ (1–5 mol%) with a base such as K₂CO₃ in a mixed solvent system (e.g., toluene/water).

Reaction Conditions :

The biphenyl boronic acid precursor ensures regioselective coupling at the para position, while the butenyl halide contributes the alkenyl side chain. Challenges arise from competing homocoupling of boronic acids, which can be mitigated by degassing the solvent to remove oxygen.

Heck Coupling

Heck coupling offers an alternative route by coupling aryl halides with alkenes. Using Pd(OAc)₂ and a phosphine ligand (e.g., P(o-tol)₃), this method facilitates the introduction of the butenyl group onto the biphenyl core. The reaction proceeds via a palladium-alkene π-complex, followed by migratory insertion and β-hydride elimination.

Optimization Insights :

-

Ligand selection critically influences reaction rate and yield.

-

Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate higher temperatures (120–140°C).

Friedel-Crafts Alkylation

Mechanism and Substrate Compatibility

Friedel-Crafts alkylation employs Lewis acids (e.g., AlCl₃) to activate alkyl halides for electrophilic attack on aromatic rings. For this compound, this method involves reacting biphenyl with 3-buten-1-yl chloride. The reaction proceeds through carbocation intermediates, which can undergo rearrangements, necessitating careful control of reaction conditions.

Key Parameters :

Limitations and Workarounds

Steric hindrance from the biphenyl group often reduces reaction efficiency. Strategies to overcome this include:

-

Using bulkier Lewis acids (e.g., FeCl₃) to stabilize transition states.

-

Introducing electron-donating groups on the biphenyl ring to enhance electrophilic susceptibility.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production prioritizes scalability and cost-effectiveness. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side reactions. For this compound, a tandem system combining Suzuki-Miyaura coupling and hydrogenation has been proposed:

-

Coupling Step : Pd/C catalyzes the Suzuki reaction in a tubular reactor.

-

Hydrogenation Step : The intermediate alkene is hydrogenated in situ using H₂ gas.

Advantages :

Solvent and Catalyst Recovery

Industrial processes emphasize solvent recycling to minimize waste. For example, N-methylpyrrolidone (NMP) is recovered via distillation and reused in subsequent batches. Palladium catalysts are reclaimed using filtration membranes, achieving >90% recovery rates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for verifying structure and purity. Key spectral features include:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS quantifies purity and identifies byproducts. A non-polar column (e.g., HP-5MS) with a temperature gradient (50–300°C at 10°C/min) resolves this compound from isomers.

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 65–85 | 95–98 | High |

| Heck Coupling | Pd(OAc)₂/P(o-tol)₃ | 60–75 | 90–95 | Moderate |

| Friedel-Crafts | AlCl₃ | 50–70 | 85–90 | Low |

| Continuous Flow | Pd/C | 80–90 | >98 | Very High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(But-3-en-1-yl)-1,1'-biphenyl?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and boronic acids. Alternatively, Friedel-Crafts alkylation or acylation may be employed to introduce the but-3-en-1-yl group onto biphenyl scaffolds. Grignard reagents are also used to functionalize intermediates, as demonstrated in multi-step syntheses involving reduction and chlorination . Key steps include regioselective coupling and purification via column chromatography.

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and purity. For example, ¹H NMR can resolve olefinic protons (δ ~5.0–6.0 ppm) and biphenyl aromatic signals. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation. Crystallographic software like SHELXL or Mercury can model anisotropic displacement ellipsoids and packing motifs .

Q. What safety precautions are recommended for handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, wash affected areas with water and consult medical guidance. First-aid protocols for similar biphenyl derivatives emphasize immediate flushing of eyes/skin and avoiding ingestion .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer : Regioselectivity in cross-coupling reactions can be controlled via directing groups or catalyst tuning. For example, Pd-catalyzed reactions with sterically hindered ligands (e.g., SPhos) favor coupling at less hindered positions. Computational modeling (DFT) may predict reactive sites, while iterative Suzuki-Miyaura couplings enable sequential functionalization .

Q. What strategies resolve contradictions in crystallographic data for biphenyl derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or anisotropic displacement may arise from twinning or disorder. Software tools like WinGX and SHELXD can refine twinned data using the Hooft parameter or Flack x test. Mercury’s void analysis and packing similarity modules help identify solvent channels or pseudosymmetry .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing/donating groups). Assays for antimicrobial, anti-inflammatory, or anticancer activity should follow OECD guidelines. Dose-response curves (IC₅₀) and toxicity profiling (e.g., using EPA’s biphenyl hazard assessment framework) ensure reproducibility .

Q. What advanced computational tools predict intermolecular interactions in biphenyl-based crystals?

- Methodological Answer : Mercury’s Materials Module enables motif searches in the Cambridge Structural Database (CSD) for hydrogen bonding, π-π stacking, or halogen interactions. ConQuest and IsoStar integrate with quantum mechanical calculations (e.g., Gaussian) to model interaction energies. For dynamic behavior, molecular dynamics (MD) simulations assess packing stability under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.